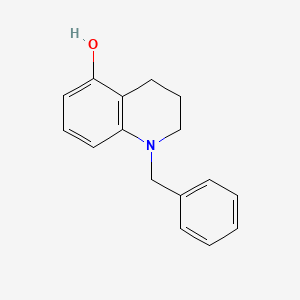

1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-benzyl-3,4-dihydro-2H-quinolin-5-ol |

InChI |

InChI=1S/C16H17NO/c18-16-10-4-9-15-14(16)8-5-11-17(15)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,18H,5,8,11-12H2 |

InChI Key |

WZSUMUYFXYWNPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=C2O)N(C1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 1,2,3,4 Tetrahydroquinolin 5 Ol and Its Structural Analogues

Strategies for the Construction of the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System

The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, driving the development of a vast array of synthetic strategies for its construction. These methods range from traditional cyclization reactions to more sophisticated tandem and asymmetric approaches.

Classical and Contemporary Approaches to Tetrahydroquinoline Synthesis

Classical methods for synthesizing the tetrahydroquinoline ring often involve the reduction of quinolines. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a widely employed technique. Another traditional approach is the Skraup-Doebner-von Miller reaction, which involves the reaction of anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.

Contemporary methods have focused on improving efficiency, atom economy, and substrate scope. Metal-catalyzed processes, such as those involving gold, have been shown to effectively catalyze the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines to yield tetrahydroquinolines. Similarly, boronic acid has been utilized to catalyze the one-pot tandem reduction of quinolines followed by reductive alkylation.

| Method | Description | Key Reagents/Catalysts | Ref. |

| Quinoline (B57606) Reduction | Hydrogenation of the pyridine (B92270) ring of a quinoline precursor. | Pd/C, Pt/C, H₂ | mdpi.com |

| Skraup-Doebner-von Miller | Reaction of anilines with α,β-unsaturated carbonyl compounds. | Acid catalyst (e.g., H₂SO₄), oxidizing agent | |

| Gold-Catalyzed Cyclization | Intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines. | Gold catalyst, chiral phosphate | organic-chemistry.org |

| Boronic Acid Catalysis | Tandem reduction of quinolines and subsequent reductive alkylation. | Boronic acid, Hantzsch ester | acs.org |

Tandem and Cascade Reactions in Tetrahydroquinoline Framework Construction

Tandem and cascade reactions, also known as domino reactions, offer a powerful strategy for the synthesis of complex molecules like tetrahydroquinolines in a single operation, thereby increasing efficiency and reducing waste. nih.gov These reactions can be initiated by various transformations, including reduction, oxidation, or acid catalysis, followed by a series of intramolecular cyclizations and subsequent reactions.

A notable example is the reduction-reductive amination strategy, where the reduction of a nitro group in a suitable precursor triggers a cascade of reactions, including the formation of a cyclic imine and its subsequent reduction to the tetrahydroquinoline ring system. nih.gov Another approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov

| Reaction Type | Initiating Step | Key Features | Ref. |

| Reduction-Reductive Amination | Catalytic reduction of a nitro group. | Multi-step sequence in one pot. | nih.gov |

| Domino SN2-SNAr | Intermolecular SN2 reaction. | Forms the tetrahydroquinoline ring via intramolecular SNAr. | nih.gov |

| Metal-Mediated Heterocyclization | Intramolecular nitrene C-H insertion. | Utilizes an iron(III) complex. | nih.gov |

Asymmetric Synthetic Routes to Chiral Tetrahydroquinolines

The development of asymmetric methods to produce enantiomerically pure or enriched tetrahydroquinolines is of paramount importance due to the stereospecific nature of many biological processes. A primary strategy involves the asymmetric hydrogenation of quinolines using chiral metal catalysts. Iridium-based catalysts, in particular, have shown remarkable efficiency and enantioselectivity in this transformation.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of tetrahydroquinolines. Chiral phosphoric acids have been successfully employed as catalysts in reactions such as the dehydrative cyclization of 2-aminochalcones followed by asymmetric reduction. Supramolecular organocatalysis, utilizing catalysts like quinidine-NH-thiourea in combination with amino acids, has also been applied to achieve high enantioselectivity.

| Approach | Catalyst/Reagent | Key Transformation | Ref. |

| Asymmetric Hydrogenation | Chiral Iridium catalysts | Hydrogenation of quinolines | |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Dehydrative cyclization and asymmetric reduction | organic-chemistry.org |

| Supramolecular Organocatalysis | Quinidine-NH-thiourea / L-phenylalanine | Asymmetric synthesis followed by reductive amination |

Chemoenzymatic Transformations for Enantiopure Tetrahydroquinolines

Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to afford enantiopure compounds. While direct enzymatic synthesis of the tetrahydroquinoline ring is less common, enzymes are often employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of key precursors. For instance, lipases can be used for the enantioselective acylation of racemic alcohols containing a tetrahydroquinoline moiety.

Selective N-Benzylation of Tetrahydroquinoline Precursors

Once the tetrahydroquinoline core is synthesized, the next crucial step is the selective introduction of a benzyl (B1604629) group at the nitrogen atom. Several methods are available for this N-alkylation reaction.

A common and straightforward method is the reaction of the tetrahydroquinoline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The choice of base and solvent can influence the reaction efficiency.

Reductive amination is another powerful technique. This involves the reaction of the tetrahydroquinoline with benzaldehyde in the presence of a reducing agent. A boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines can be directly followed by reductive alkylation with an aldehyde to yield N-alkylated products. acs.org

More recently, photocatalytic methods have been developed for the C(sp³)–H alkylation of N-aryltetrahydroisoquinolines, which can be adapted for the N-benzylation of tetrahydroquinolines using stable pyridinium salts as benzyl radical precursors. nih.gov

| Method | Reagents | Key Features | Ref. |

| Alkylation with Benzyl Halides | Benzyl bromide/chloride, Base (e.g., K₂CO₃, Et₃N) | Direct and widely used method. | |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃, Hantzsch ester) | One-pot procedure from quinoline is possible. | acs.orgchemspider.com |

| Photocatalysis | N-benzylpyridinium salts, Photocatalyst (e.g., Ru or Ir complex) | Mild reaction conditions. | nih.gov |

Regioselective Hydroxylation Strategies at the 5-Position of the Tetrahydroquinoline Nucleus

The introduction of a hydroxyl group specifically at the 5-position of the tetrahydroquinoline nucleus is a challenging transformation that requires high regioselectivity. Direct hydroxylation of an unsubstituted tetrahydroquinoline ring is often difficult to control.

One strategy involves the synthesis of a quinoline precursor that already contains a hydroxyl group or a precursor functional group at the 5-position, which is then carried through the ring formation and N-benzylation steps. For instance, a Skraup reaction with a suitably substituted aniline can be employed to construct a 5-hydroxyquinoline, which can then be reduced to the corresponding tetrahydroquinoline.

A more advanced and regioselective approach is the use of directing groups to guide a C-H activation/hydroxylation reaction to the desired position. While this has been demonstrated for the meta-hydroxylation of various aromatic systems, its specific application to the 5-position of tetrahydroquinolines can be complex. nih.govrsc.org Ruthenium-catalyzed chelation-assisted C-H hydroxylation has been successfully applied for the C-8 position of tetrahydroquinolines using a pyrimidyl directing group, suggesting the potential for similar strategies to be developed for the C-5 position. nih.gov

Furthermore, methoxylation at the C-5 position of quinoline amides has been achieved using methanol with a platinum catalyst, providing a potential route to the 5-hydroxy derivative through subsequent demethylation. researchgate.net

| Strategy | Approach | Key Considerations | Ref. |

| Synthesis from Pre-functionalized Precursors | Skraup reaction with a 3-aminophenol derivative. | Availability of the starting aniline. | |

| Directed C-H Hydroxylation | Use of a directing group on the nitrogen or elsewhere on the molecule. | Design and removal of the directing group. | nih.govrsc.orgnih.gov |

| Functional Group Interconversion | Methoxylation at C-5 followed by demethylation. | Requires a two-step process. | researchgate.net |

Synthetic Approaches to Key Intermediates of 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol

The primary intermediate for the synthesis of this compound is 1,2,3,4-tetrahydroquinolin-5-ol. Its synthesis is most effectively achieved through a two-step sequence involving the Skraup synthesis of 5-hydroxyquinoline, followed by the reduction of the quinoline ring system.

Skraup Synthesis of 5-Hydroxyquinoline

The Skraup reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wordpress.comwikipedia.org In the case of 5-hydroxyquinoline, 3-aminophenol serves as the aniline component. The reaction proceeds by the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.org Nitrobenzene is a commonly used oxidizing agent in this reaction. wordpress.comwikipedia.org

A general procedure for the Skraup synthesis of 5-hydroxyquinolines has been described, highlighting its utility in preparing various substituted quinolines. researchgate.net The reaction conditions can be harsh, often involving high temperatures and strong acids, and the reaction can be vigorous. wikipedia.org

Reduction of 5-Hydroxyquinoline to 1,2,3,4-Tetrahydroquinolin-5-ol

Once 5-hydroxyquinoline is obtained, the next step is the reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinolin-5-ol. Various methods are available for the reduction of quinolines to their tetrahydro derivatives. organic-chemistry.org Catalytic hydrogenation is a common and effective method. This can be achieved using catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Alternative reduction methods include the use of metal hydrides. For instance, sodium borohydride (NaBH4) in the presence of a Lewis acid or other activating agents can be employed. organic-chemistry.org Another approach involves the use of samarium diiodide (SmI2) in the presence of water and triethylamine, which has been shown to reduce quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines. researchgate.net A unique method has also been reported to reduce the pyridyl ring of quinolines while leaving a halogen substituent intact, suggesting the possibility of selective reductions. researchgate.net

N-Benzylation of 1,2,3,4-Tetrahydroquinolin-5-ol

With the key intermediate, 1,2,3,4-tetrahydroquinolin-5-ol, in hand, the final step in the synthesis of the target compound is the introduction of the benzyl group at the nitrogen atom. This can be achieved through reductive amination. A described synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) involves the reaction of 1,2,3,4-tetrahydroquinoline with benzaldehyde in the presence of a reducing agent, sodium cyanoborohydride, and glacial acetic acid in methanol. prepchem.com This method can be adapted for the N-benzylation of 1,2,3,4-tetrahydroquinolin-5-ol. Care must be taken to favor N-alkylation over O-alkylation of the phenolic hydroxyl group.

Derivatization Strategies for this compound

The presence of a secondary amine and a phenolic hydroxyl group in this compound offers multiple sites for further chemical modification or derivatization. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Acylation of the Hydroxyl and Amino Groups

The hydroxyl and secondary amino groups can be acylated to form esters and amides, respectively. This can be achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. The choice of acylating agent can introduce a wide variety of functional groups. For instance, benzoyl chloride can be used to introduce a benzoyl group. libretexts.org The relative reactivity of the hydroxyl and amino groups will influence the reaction conditions required for selective acylation. N-acylation of the tetrahydroisoquinoline nucleus has been explored as a route to various substituted alkaloids. ju.edu.jo

Etherification of the Hydroxyl Group

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This allows for the introduction of a diverse range of alkyl or aryl groups at the 5-position.

Derivatization of the Secondary Amine

The secondary amine in the tetrahydroquinoline ring is nucleophilic and can undergo a variety of reactions. Besides acylation, it can be further alkylated or arylated. For instance, N-alkylation can be achieved using alkyl halides. Derivatization of the nitrogen atom in tetrahydroisoquinolines with reagents like menthyl chloroformate has been used to create diastereomeric carbamates for analytical purposes. scirp.org

The following table summarizes the key reactions involved in the synthesis and derivatization of this compound:

| Reaction Type | Starting Material(s) | Reagents and Conditions | Product |

| Skraup Synthesis | 3-Aminophenol, Glycerol | H₂SO₄, Nitrobenzene | 5-Hydroxyquinoline |

| Reduction | 5-Hydroxyquinoline | H₂, Pd/C or PtO₂ | 1,2,3,4-Tetrahydroquinolin-5-ol |

| N-Benzylation | 1,2,3,4-Tetrahydroquinolin-5-ol, Benzaldehyde | NaBH₃CN, CH₃COOH, Methanol | This compound |

| Acylation (Esterification) | This compound | Acyl chloride or Anhydride, Base | 5-Acyloxy-1-benzyl-1,2,3,4-tetrahydroquinoline |

| Acylation (Amidation) | This compound | Acyl chloride or Anhydride, Base | 1-Acyl-1-benzyl-1,2,3,4-tetrahydroquinolin-5-ol |

| Etherification | This compound | Alkyl halide, Base | 5-Alkoxy-1-benzyl-1,2,3,4-tetrahydroquinoline |

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 5 Ol and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Further research and synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol would be required to generate the experimental data necessary to fulfill the detailed article outline.

Inability to Fulfill Request Due to Lack of Specific Data

It is not possible to generate the requested article on "this compound" with the specified level of detail. Extensive searches have revealed a significant lack of publicly available scientific literature containing the precise experimental data required to populate the outlined sections.

Specifically, no single-crystal X-ray diffraction data, including bond lengths, bond angles, and torsion angles, could be located for this compound. Similarly, there is no available research detailing the molecular conformation, stereochemical descriptors, intermolecular interactions, crystal packing motifs, or Hirshfeld surface analysis for this exact compound.

The provided outline necessitates a deep dive into advanced crystallographic and spectroscopic characterization, which is entirely dependent on the existence of this primary research data. Without access to crystallographic information files (CIFs) or peer-reviewed studies on the solid-state architecture of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

While general information and data are available for related compounds such as 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) and various other quinoline (B57606) or isoquinoline (B145761) derivatives, the strict adherence to the subject compound "this compound," as per the instructions, precludes the use of this analogous data.

Therefore, until specific research on the crystallographic and spectroscopic properties of this compound is published and made accessible, the creation of a thorough and scientifically accurate article as outlined is not feasible.

Computational Chemistry and Theoretical Modeling of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Conformational analysis would extend this by exploring different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the bond connecting the benzyl (B1604629) group to the tetrahydroquinoline core. This analysis identifies the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets. Studies on analogous 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that such molecules can exist in several stable conformations, including extended and semi-folded forms. chemrxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through ab initio Methods

Ab initio (from first principles) methods, including DFT, can predict spectroscopic data. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts (¹H and ¹³C) for each atom in this compound. These theoretical values, when compared to experimental data, help assign the signals in the NMR spectrum to specific atoms in the molecule.

IR (Infrared): Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. This produces a predicted spectrum showing characteristic peaks for functional groups like the O-H stretch of the hydroxyl group, N-H stretches (if applicable, though this is a tertiary amine), C-H stretches of the aromatic and aliphatic parts, and C=C stretches of the aromatic rings.

UV-Vis (Ultraviolet-Visible): Computational methods can predict the electronic transitions between molecular orbitals. This information helps to interpret the UV-Vis absorption spectrum, which is related to the electronic conjugation within the molecule's aromatic systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these orbitals is fundamental to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. Regions of the molecule where the HOMO density is high are likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability. nih.govnih.gov DFT calculations would provide the energy values for these orbitals and the resulting energy gap for this compound, offering insight into its stability and reactivity profile.

Evaluation of Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global and local reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. nih.govresearchgate.net

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors: These indicate the reactivity at specific atomic sites within the molecule. Fukui functions, for example, are used to identify which atoms are most likely to be involved in nucleophilic, electrophilic, or radical attacks.

No specific published data for these descriptors for this compound are available. A hypothetical data table for such descriptors is presented below to illustrate the concept.

| Descriptor | Formula | Significance | Hypothetical Value (a.u.) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -0.210 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.065 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity / Stability | 0.145 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -0.1375 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 0.0725 |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity | 0.130 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. It is invaluable for understanding intermolecular interactions, predicting sites for electrophilic and nucleophilic attack, and studying hydrogen bonding interactions.

The MEP map is color-coded to show different potential regions:

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like the oxygen of the hydroxyl group). These areas are electron-rich and represent likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually located around hydrogen atoms, especially the one in the hydroxyl group. These areas are electron-poor and indicate sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential, often found over nonpolar parts of the molecule like the carbon framework of the aromatic rings.

For this compound, an MEP map would highlight the electronegative oxygen atom as a red region (a hydrogen bond acceptor site) and the hydroxyl hydrogen as a blue region (a hydrogen bond donor site), providing key insights into its potential non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. aun.edu.eg These models are used in drug discovery to predict the activity of new, unsynthesized molecules.

To build a QSAR model for a class of compounds including this compound, the following steps would be necessary:

Data Set Collection: A set of structurally related tetrahydroquinoline derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required.

Descriptor Calculation: For each molecule in the set, a variety of numerical parameters (descriptors) would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it could be used to predict the biological efficacy of this compound based on its calculated descriptors, even before it is synthesized and tested in a lab. No specific QSAR models focused on or including this compound have been identified in the literature.

Lack of Specific Research Data Precludes Article Generation on "this compound"

Despite a comprehensive search for scientific literature, no specific research data could be located for the chemical compound "this compound" pertaining to the requested computational and theoretical modeling topics. The inquiry sought detailed information structured around a specific outline, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, molecular dynamics, and reaction pathway studies.

The performed searches for "this compound" did not yield any dedicated studies on its computational chemistry. While general information exists for related but structurally distinct compounds such as "1-Benzyl-1,2,3,4-tetrahydroisoquinoline" and other "tetrahydroquinoline" derivatives, these findings cannot be accurately extrapolated to the specified molecule without dedicated research. nih.govresearchgate.net

The user's request mandated a strict focus solely on "this compound" and adherence to a detailed outline covering:

Theoretical Insights into Reaction Pathway Studies

Without specific peer-reviewed articles or database entries for "this compound," it is not possible to provide a scientifically accurate and thorough article that meets the requirements of the prompt. Generating content would necessitate speculation, which would not adhere to the requested standards of a professional and authoritative scientific article. Therefore, the creation of the requested article is not feasible at this time due to the absence of the necessary foundational research data.

Structure Activity Relationship Sar Investigations of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 5 Ol Derivatives

Influence of N-Benzyl Substitution on Biological Recognition and Modulation

The N-benzyl group plays a pivotal role in the interaction of tetrahydroquinoline derivatives with their biological targets. The substitution on the nitrogen atom of the tetrahydroquinoline core significantly influences the molecule's conformation and electronic properties, which in turn affects biological activity.

In related 1-benzyl-1,2,3,4-tetrahydroisoquinolines, the presence and nature of a substituent on the nitrogen atom dictate the molecule's preferred conformation. researchgate.net Secondary amines (where the nitrogen is unsubstituted) tend to adopt an extended conformation. researchgate.net In contrast, N-alkylation, such as N-methylation, induces a conformational shift towards a semi-folded state. researchgate.net This change in three-dimensional shape can alter how the molecule fits into a receptor's binding site, thereby modulating its activity.

Furthermore, the electronic properties of the nitrogen atom are crucial. Studies on substituted benzylisoquinolines have shown a correlation between the charge of the nitrogen atom in the isoquinoline (B145761) nucleus and cardiovascular effects. nih.gov An increase or decrease in the nitrogen's charge was found to influence the compound's hypotensive and bradycardial activities, suggesting that this atom is a key factor in the molecule's selectivity for its targets. nih.gov

In a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, substitutions on the N-benzyl ring were found to be critical for their inhibitory activity against monoamine oxidase (MAO) enzymes. nih.gov For instance, compounds with a para-fluoro or para-bromo group on the benzyl (B1604629) ring showed selective inhibition of MAO-A. nih.gov This highlights that modifications to the N-benzyl moiety can fine-tune the biological recognition and selectivity of the entire molecule.

Role of the Hydroxyl Group at the 5-Position in Molecular Interactions and Activity

The phenolic hydroxyl group is a common feature in many biologically active molecules and its presence at the 5-position of the tetrahydroquinoline scaffold is essential for significant molecular interactions and activity. SAR studies consistently demonstrate that this hydroxyl group is a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets. kennesaw.edunih.gov

Research on other classes of compounds, such as cannabinoids and tetrahydroisoquinoline-based estrogen receptor (ER) modulators, underscores the importance of the phenolic hydroxyl group. kennesaw.edunih.gov In these molecules, the hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on its oxygen atom). kennesaw.edu The removal or masking of this functional group, for instance by converting it to a methyl ether, often leads to a dramatic loss of biological potency. nih.gov This confirms that the hydroxyl group is directly involved in the binding event that triggers the biological response. nih.gov

Effects of Substituents on the Tetrahydroquinoline Core and Aromatic Rings on Biological Activity

Studies on related tetrahydroquinoline derivatives have provided valuable SAR insights. For example, in a series of tetrahydroquinoline/4,5‐dihydroisoxazole hybrids designed as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), substituents on the C-6 position of the tetrahydroquinoline ring were found to play a role. nih.gov The introduction of electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), at the C-6 position led to a decrease in inhibitory activity compared to unsubstituted or chloride-substituted derivatives. nih.gov This suggests that the electronic effect of substituents on the tetrahydroquinoline core is a determinant of activity. nih.gov

Similarly, modifications to the aromatic rings attached to the core structure are critical. In a series of morpholine-substituted tetrahydroquinoline derivatives with anticancer properties, the addition of strongly electron-withdrawing trifluoromethyl groups to an attached benzamide (B126) moiety significantly enhanced cytotoxicity against several cancer cell lines. nih.govmdpi.com In another study on tetrahydroquinolone derivatives, modifying an aryl group attached to the core scaffold was shown to switch the compound's activity from antagonistic to agonistic at the GPR41 receptor. nih.gov

These findings indicate that both the tetrahydroquinoline nucleus and its appended aromatic rings are amenable to chemical modification to optimize biological activity. The strategic placement of electron-donating or electron-withdrawing groups can alter the molecule's electronic distribution, lipophilicity, and steric properties, thereby fine-tuning its interaction with specific biological targets. nuph.edu.ua

Table 1: Effect of Substituents on the Biological Activity of Tetrahydroquinoline Derivatives

| Parent Scaffold | Substituent & Position | Observed Biological Effect | Reference |

|---|---|---|---|

| Tetrahydroquinoline/4,5‐dihydroisoxazole | Electron-donating groups (e.g., -CH3, -OCH3) at C-6 | Decreased ABCG2 inhibition | nih.gov |

| Morpholine-substituted tetrahydroquinoline | Trifluoromethyl groups on benzamide moiety | Increased cytotoxicity | nih.govmdpi.com |

| Tetrahydroquinolone | Modification of the aryl group | Switched activity from antagonist to agonist | nih.gov |

Stereochemical Implications for Enantioselective Biological Responses

Chirality is a fundamental aspect of molecular recognition in biological systems. Since enzymes, receptors, and other biological macromolecules are themselves chiral, they often interact differently with the enantiomers of a chiral drug molecule. nih.gov The 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) core contains at least one stereocenter at the C-1 position (the carbon bearing the benzyl group), meaning it can exist as a pair of enantiomers (R and S forms). This stereochemistry has profound implications for its biological activity.

It is common for the biological activity of a chiral compound to reside predominantly in one enantiomer, while the other may be less active, inactive, or even produce different or undesirable effects. nih.gov For example, after the enantioseparation of a series of hexahydroquinoline derivatives, the individual isomers demonstrated different capacities for blocking calcium channels. doi.org This enantioselectivity arises because only one enantiomer may fit correctly into the specific three-dimensional binding site of a target protein, allowing for the necessary molecular interactions to occur.

The synthesis of enantiomerically pure tetrahydroquinolines is therefore a significant goal in medicinal chemistry. nih.govnih.gov Chiral tetrahydroquinoline fragments are recognized as key structural units in various biologically active molecules, including certain cholesterol ester transfer protein (CETP) inhibitors. nih.gov The development of asymmetric synthesis methods allows for the selective production of the more potent enantiomer, which is crucial for developing effective and selective therapeutic agents. nih.gov Investigating the biological responses of individual enantiomers of 1-benzyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives is essential to fully understand their therapeutic potential and mechanism of action. researchgate.net

Future Directions and Emerging Research Avenues for 1 Benzyl 1,2,3,4 Tetrahydroquinolin 5 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrahydroquinolines is continuously evolving, with a strong emphasis on developing methodologies that are not only efficient but also environmentally sustainable. Future research will likely move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste. The focus is shifting towards green chemistry principles, including atom economy, the use of milder reaction conditions, and the reduction of byproducts. acs.org

Several innovative strategies are being explored for the synthesis of the tetrahydroquinoline core. One-pot cascade reactions, which combine multiple synthetic steps without isolating intermediates, significantly increase efficiency and reduce solvent usage. dicp.ac.cn For instance, a facile synthesis of chiral tetrahydroquinolines has been developed using a one-pot cascade biomimetic reduction, starting from readily available 2-aminochalcones. dicp.ac.cn Another approach gaining traction is the "borrowing hydrogen" methodology, an atom-efficient process that uses alcohols as alkylating agents with water as the only byproduct, often facilitated by earth-abundant metal catalysts like manganese. acs.org

Furthermore, electrochemical synthesis is emerging as a powerful and green alternative. rsc.orgrsc.org This method can facilitate the hydrogenation of quinoline (B57606) skeletons at room temperature using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, avoiding the need for high-pressure hydrogen gas or expensive metal catalysts. rsc.orgrsc.org Catalytic systems employing novel catalysts, such as unsupported nanoporous gold (AuNPore) or boronic acid, are also being developed to achieve highly efficient and regioselective hydrogenation of quinolines under mild conditions. organic-chemistry.org

| Method Type | Catalyst/System | Key Features |

| One-Pot Cascade Reaction | Ruthenium/Chiral Phosphoric Acid | Biomimetic reduction; high yields and enantioselectivities. dicp.ac.cn |

| Borrowing Hydrogen | Manganese(I) PN3 Pincer Complex | Atom-efficient; uses secondary alcohols; water is the only byproduct. acs.org |

| Electrochemical Synthesis | Undivided Cell / MeCN | Mild, room-temperature conditions; avoids noble metals and high-pressure H2. rsc.orgrsc.org |

| Gold-Catalyzed Hydrogenation | Nanoporous Gold (AuNPore) | Highly efficient and regioselective; catalyst is reusable. organic-chemistry.org |

| Organoboron Catalysis | Boronic Acid / Hantzsch Ester | One-pot tandem reduction and reductive alkylation under mild conditions. organic-chemistry.org |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds with greater speed and precision. For a molecule like 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol, these in silico methods can predict its biological activity, identify potential molecular targets, and guide synthetic efforts to enhance potency and selectivity.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of these computational strategies. mdpi.comnih.gov These techniques allow researchers to model the interaction between a ligand (the tetrahydroquinoline derivative) and a biological target (such as a protein or enzyme) at the atomic level. For example, computational studies on morpholine-substituted tetrahydroquinoline derivatives have been used to predict their binding affinity and stability within the active site of the mTOR protein, a key regulator of cell growth implicated in cancer. mdpi.compreprints.org Similarly, docking and MD simulations have been employed to explore the binding modes of tetrahydroquinolines with the G Protein-coupled Estrogen Receptor (GPER), another target relevant to breast cancer. nih.gov

These computational insights are crucial for structure-activity relationship (SAR) analysis, which helps identify the key molecular features responsible for a compound's biological effects. mdpi.com By simulating how modifications to the this compound structure—such as adding or changing substituent groups—affect its binding to a target, researchers can prioritize the synthesis of analogs with the highest potential for therapeutic efficacy. This predictive power accelerates the drug development pipeline and reduces the reliance on costly and time-consuming trial-and-error synthesis.

| Computational Technique | Application | Biological Target Example |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. mdpi.comnih.gov | mTOR, GPER, VEGFR-2. mdpi.comnih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms to assess the stability of the ligand-protein complex over time. mdpi.comnih.gov | mTOR, VEGFR-2. mdpi.commdpi.com |

| Conformational Analysis | Determines the preferred three-dimensional shape of the molecule. nih.gov | D1 Dopamine Receptor. nih.gov |

| Structure-Activity Relationship (SAR) | Identifies chemical moieties that enhance potency and selectivity. mdpi.compreprints.org | mTOR. mdpi.compreprints.org |

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Understanding the precise molecular and subcellular mechanisms by which this compound and its analogs exert their biological effects is a critical future research direction. While many tetrahydroquinoline-based compounds have shown promising activity, their exact modes of action often remain to be fully characterized. Future studies will need to move beyond identifying that a compound is active and instead focus on how it works within the cell.

Research on related compounds has already begun to uncover some of these mechanisms. For instance, certain tetrahydroquinoline and isoquinoline (B145761) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for anticancer agents. benthamdirect.comresearchgate.net The related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), an endogenous neurotoxin, has been found to induce dopaminergic cell death by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xL, leading to the activation of caspase-3. nih.gov

Identifying the direct molecular targets is another crucial aspect. Tetrahydroquinoline scaffolds have been found to interact with a range of important cellular proteins. As noted, derivatives have been designed to target the mTOR pathway, which is frequently dysregulated in cancer. mdpi.comtandfonline.com Others have been investigated as inhibitors of the G-protein coupled estrogen receptor (GPER) in breast cancer cells nih.gov or as inhibitors of KRas, a protein often mutated in colon cancers. nih.gov By using techniques such as proteomics, transcriptomics, and targeted biochemical assays, researchers can build a comprehensive picture of the signaling pathways modulated by this compound, paving the way for its optimized therapeutic application.

| Identified Molecular Target | Observed Subcellular Effect/Mechanism | Compound Class |

| mTOR | Inhibition of a key cell growth and proliferation pathway. mdpi.comtandfonline.com | Tetrahydroquinoline derivatives. mdpi.comtandfonline.com |

| Apoptosis Pathway Proteins (Bax, Bcl-xL, Caspase-3) | Induction of programmed cell death. nih.gov | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. nih.gov |

| GPER | Antiproliferative effects in breast cancer cells. nih.gov | Tetrahydroquinoline derivatives. nih.gov |

| KRas | Inhibition of a key oncogenic protein in colon cancer. nih.gov | Tetrahydroisoquinoline derivatives. nih.gov |

| Dopamine Transporter (DAT) | Uptake into dopaminergic neurons, leading to neurotoxic accumulation. nih.gov | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. nih.gov |

Exploration of Complex Chemoenzymatic and Asymmetric Syntheses for Enantiopure Analogues

Many biologically active molecules, including tetrahydroquinolines, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, a significant and sophisticated area of future research is the development of methods to selectively synthesize a single, desired enantiomer of this compound and its analogs.

Asymmetric synthesis, the process of creating chiral compounds in an enantiomerically pure form, is central to this effort. A variety of powerful catalytic systems have been developed for the asymmetric synthesis of tetrahydroquinolines. dicp.ac.cn These include enantioselective hydrogenation and reduction reactions using chiral transition-metal catalysts (e.g., based on Ruthenium or Rhodium) or organocatalysts like chiral phosphoric acids. dicp.ac.cnorganic-chemistry.orgmdpi.com Supramolecular organocatalysis is another innovative approach that has been successfully applied to produce functionalized chiral tetrahydroquinolines. nih.gov

A particularly promising frontier is chemoenzymatic synthesis, which combines the versatility of chemical reactions with the exceptional selectivity of biological enzymes. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild, environmentally friendly conditions. For the synthesis of related tetrahydroisoquinolines, researchers have developed one-pot chemoenzymatic processes that use enzymes like laccase in combination with chemical reagents. mdpi.com Fully enzymatic cascades, employing a sequence of enzymes such as carboligase, transaminase, and norcolaurine synthase, have also been engineered to produce complex benzylisoquinoline alkaloids stereoselectively. mdpi.com Applying these advanced chemoenzymatic and asymmetric strategies to the synthesis of this compound will be essential for accessing enantiopure analogs for detailed pharmacological evaluation.

| Synthetic Strategy | Key Features | Example Catalyst/Enzyme |

| Asymmetric Hydrogenation/Reduction | Direct and atom-economical method to produce chiral compounds from prochiral precursors. dicp.ac.cnmdpi.com | Chiral Ruthenium complexes, Chiral Phosphoric Acids. dicp.ac.cnmdpi.com |

| Supramolecular Organocatalysis | Uses non-covalent interactions to control stereochemistry. nih.gov | Quinidine-NH-thiourea / L-phenylalanine. nih.gov |

| Aza-Michael Reaction | Forms a key C-N bond to install the required stereocenter. imperial.ac.uk | Organocatalysts. imperial.ac.uk |

| Chemoenzymatic One-Pot Process | Combines enzymatic oxidation with chemical cyclization in a single vessel. mdpi.com | Laccase/TEMPO system. mdpi.com |

| Multi-Enzyme Cascade | A sequence of enzymatic reactions to build a complex molecule from simple precursors. mdpi.com | Carboligase, Transaminase, Norcolaurine synthase. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination or cyclization of precursor amines. For example, LiAlH₄ in THF is effective for reducing intermediate amides, followed by treatment with SOCl₂ in chloroform to stabilize reactive intermediates . Optimization involves adjusting solvent polarity, temperature (e.g., room temperature for LiAlH₄), and stoichiometric ratios to improve yields above 70%. Reaction progress should be monitored via TLC or HPLC to ensure purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For instance, a similar tetrahydroquinolinone derivative was resolved with an R factor of 0.068, confirming bond angles and stereochemistry . Complementary techniques include ¹H/¹³C NMR (to verify aromatic protons and benzyl group positioning) and high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., observed vs. calculated mass error < 2 ppm) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution provides robust quantification. For trace analysis, LC-MS/MS in positive ion mode enhances sensitivity, leveraging the compound’s exact mass (224.1273 Da) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or thienyl substitution) alter the bioactivity of this compound derivatives?

- Methodology : Introduce substituents via Suzuki coupling (e.g., 2-thienyl boronic acid) or electrophilic fluorination. Compare bioactivity using in vitro assays: for example, trifluoromethyl derivatives show enhanced metabolic stability in hepatic microsomes, while thienyl analogs exhibit increased affinity for serotonin receptors (IC₅₀ < 1 µM) . Mechanistic insights require molecular docking studies (e.g., AutoDock Vina) to map ligand-receptor interactions .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

- Methodology : Discrepancies often arise from solvent polarity or pH effects. For example, solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) necessitates stability assays in biologically relevant buffers (PBS, pH 7.4). Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with UPLC-UV can identify decomposition pathways (e.g., oxidation at the 5-OH group) .

Q. How does the spirocyclic benzyl-substituted scaffold of related compounds inform SAR studies for this compound?

- Methodology : Compare with spirocyclic analogs (e.g., 1-Benzyl-1,7-diazaspiro[4.4]nonane) to assess ring strain and conformational flexibility. Molecular dynamics simulations (AMBER force field) reveal that rigidity in the tetrahydroquinoline core enhances target selectivity, while benzyl groups modulate lipophilicity (logP ~2.5) .

Q. What in silico tools predict the metabolic fate of this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.